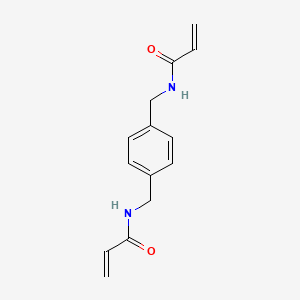
N,N'-(1,4-phenylenebis(methylene))diacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(1,4-phenylenebis(methylene))diacrylamide is an organic compound with the molecular formula C16H16N2O2. It is a derivative of acrylamide and features two acrylamide groups connected by a 1,4-phenylenebis(methylene) linker. This compound is known for its applications in polymer chemistry, particularly in the formation of cross-linked polymer networks.
准备方法
Synthetic Routes and Reaction Conditions
N,N’-(1,4-phenylenebis(methylene))diacrylamide can be synthesized through a multi-step process involving the reaction of 1,4-phenylenediamine with formaldehyde and acrylamide. The reaction typically proceeds under acidic conditions, with sulfuric acid acting as a catalyst. The intermediate product, N,N’-(1,4-phenylenebis(methylene))bis(acrylamide), is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of N,N’-(1,4-phenylenebis(methylene))diacrylamide involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to filtration and purification processes to obtain the final product with high purity.
化学反应分析
Types of Reactions
N,N’-(1,4-phenylenebis(methylene))diacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize with other monomers to form cross-linked polymer networks.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acids.
Substitution: The acrylamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used.
Substitution: Nucleophiles like amines or thiols can be employed.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Hydrolysis: Carboxylic acids and amines.
Substitution: Substituted acrylamide derivatives.
科学研究应用
N,N’-(1,4-phenylenebis(methylene))diacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the preparation of polyacrylamide gels for electrophoresis, which is essential for protein and nucleic acid separation.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible hydrogels.
Industry: Utilized in the production of adhesives, coatings, and sealants.
作用机制
The mechanism of action of N,N’-(1,4-phenylenebis(methylene))diacrylamide primarily involves its ability to form cross-linked networks. The acrylamide groups can undergo free radical polymerization, leading to the formation of a three-dimensional polymer matrix. This cross-linking ability is crucial for its applications in creating stable and robust polymeric materials.
相似化合物的比较
Similar Compounds
N,N’-Methylenebis(acrylamide): A widely used cross-linking agent in polyacrylamide gel electrophoresis.
N,N’-Ethylenebis(acrylamide): Another cross-linking agent with similar properties but different linker structure.
Uniqueness
N,N’-(1,4-phenylenebis(methylene))diacrylamide is unique due to its 1,4-phenylenebis(methylene) linker, which provides distinct mechanical and chemical properties to the resulting polymers. This linker enhances the rigidity and thermal stability of the cross-linked networks compared to other cross-linking agents.
属性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC 名称 |
N-[[4-[(prop-2-enoylamino)methyl]phenyl]methyl]prop-2-enamide |
InChI |
InChI=1S/C14H16N2O2/c1-3-13(17)15-9-11-5-7-12(8-6-11)10-16-14(18)4-2/h3-8H,1-2,9-10H2,(H,15,17)(H,16,18) |
InChI 键 |
UBSHNWREEBVRHA-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)NCC1=CC=C(C=C1)CNC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine](/img/structure/B13922614.png)

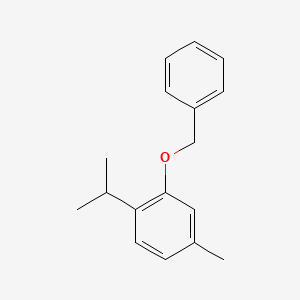
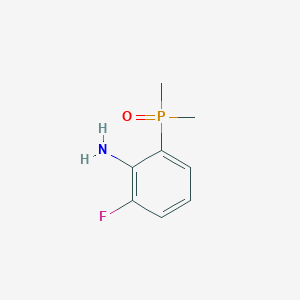
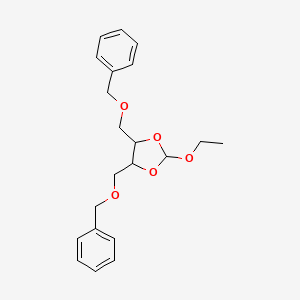
![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13922626.png)
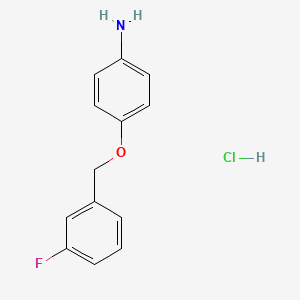
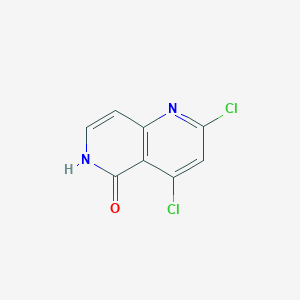
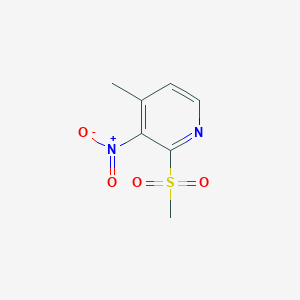

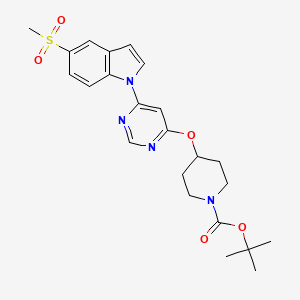
![7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B13922674.png)

![2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13922686.png)
